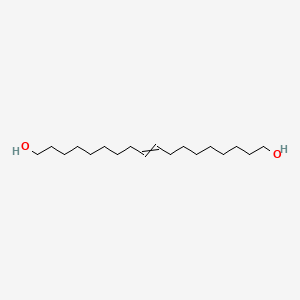

Octadec-9-ene-1,18-diol

CAS No.: 23155-84-2

Cat. No.: VC19712712

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23155-84-2 |

|---|---|

| Molecular Formula | C18H36O2 |

| Molecular Weight | 284.5 g/mol |

| IUPAC Name | octadec-9-ene-1,18-diol |

| Standard InChI | InChI=1S/C18H36O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2,19-20H,3-18H2 |

| Standard InChI Key | XUSRQFSIUJWCKT-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCO)CCCC=CCCCCCCCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Octadec-9-ene-1,18-diol is an 18-carbon chain diol with a cis-configured double bond at the C9 position. Its IUPAC name, octadec-9-ene-1,18-diol, reflects this structure, while its SMILES notation () and InChIKey () provide unambiguous representations . The compound’s molecular weight is 284.5 g/mol, with a monoisotopic mass of 284.271530 Da .

Table 1: Fundamental Properties of Octadec-9-ene-1,18-diol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 284.5 | |

| CAS Registry No. | 23155-84-2 | |

| Double Bond Position | C9 (cis configuration) | |

| Natural Occurrence | Arabidopsis thaliana |

Spectroscopic and Conformational Analysis

The compound’s flexibility complicates 3D conformational modeling, as noted in PubChem, where conformer generation is disallowed due to excessive rotational freedom . Nuclear magnetic resonance (NMR) and mass spectrometry data remain areas for further exploration, though its structural similarity to oleic acid derivatives suggests predictable fragmentation patterns .

Biosynthesis and Natural Occurrence

Natural Sources

Octadec-9-ene-1,18-diol is a minor component of plant suberin, a protective polyester in root and bark tissues. In Arabidopsis thaliana, it arises from the reduction of 18-hydroxyoleic acid, a major aliphatic suberin monomer . This pathway highlights its role in plant lipid metabolism and cell wall reinforcement.

Biocatalytic Production

Candida tropicalis has been engineered to produce cis-octadec-9-enedioic acid (cis-ODA), a precursor to the diol, from oleic acid. Optimizing glucose feed rates (molar ratio 1.5:1 glucose-to-oleic acid) minimizes lipid body formation, achieving titers of 45 g/L and yields of 70% . This biocatalytic approach outperforms chemical methods in stereoselectivity and sustainability.

Table 2: Comparison of Production Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Chemical Synthesis | 30–50 | Scalability | Isomerization side reactions |

| Biocatalysis | 70 | Stereoselectivity | Substrate inhibition |

Industrial and Scientific Applications

Materials Science

Octadec-9-ene-1,18-diol is a precursor for linear polyesters with tunable thermal properties. Polymerization with 1,18-(Z)-octadec-9-enedioic acid yields polyesters having melting temperatures () up to 85°C and glass transitions () below −40°C . These materials, comparable to low-density polyethylene, are biodegradable—a critical advantage for sustainable packaging .

Table 3: Thermal Properties of Derived Polyesters

| Polyester Type | (°C) | (°C) | Biodegradability |

|---|---|---|---|

| Unsaturated Backbone | 65–75 | −45 to −40 | High |

| Saturated Analog | 80–85 | −50 to −45 | Moderate |

Chemical Industry

The diol serves as a building block for α,ω-dicarboxylic acids, which are pivotal in synthesizing polyamides and lubricants. Hydrogenation of the double bond produces 1,18-octadecanediol, expanding utility in coatings and adhesives .

Biotechnology

In metabolic engineering, C. tropicalis strains optimized for diol production demonstrate the feasibility of large-scale bioprocessing. Fed-batch reactors achieve volumetric productivities of 0.56 g/L/h, though oxygen transfer limitations require further optimization .

Recent Research Advancements

Biodegradability Studies

Polyesters derived from octadec-9-ene-1,18-diol exhibit 60–80% mineralization in compost within 90 days, outperforming petroleum-based polymers . The unsaturation in the backbone enhances enzymatic cleavage, making these materials viable for environmental applications.

Structural Modifications

Epoxidation of the double bond introduces reactive sites for crosslinking, enabling the synthesis of elastomers with enhanced mechanical properties. These modified polymers show promise in automotive and aerospace sectors .

Future Perspectives and Challenges

Scaling Biotechnological Production

While C. tropicalis offers high yields, substrate toxicity and fermentation costs remain barriers. Integrating adaptive laboratory evolution (ALE) to enhance strain tolerance could mitigate these issues .

Expanding Polymer Applications

Research into copolymerization with lactones or carbonates may yield materials with improved toughness and thermal stability. Such innovations could replace polyolefins in high-performance applications.

Environmental Impact Assessments

Lifecycle analyses (LCAs) are needed to quantify the carbon footprint of diol-based polymers compared to conventional plastics. Early indicators suggest reductions in greenhouse gas emissions by 30–50% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume